molecular formula C14H10F3N3OS2 B12828803 3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbohydrazide

3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B12828803
M. Wt: 357.4 g/mol
InChI Key: VHRFDICHUCKZDT-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

The IR spectrum reveals critical functional group vibrations (Table 1):

Wavenumber (cm⁻¹) Assignment
3415–3270 ν(N–H) symmetric/asymmetric (hydrazide)
1685 ν(C=O) (carbohydrazide)
1320–1120 ν(C–F) (trifluoromethyl)
730 δ(C–S–C) (thiophene ring)

The strong absorption at 1685 cm⁻¹ confirms the presence of the carbonyl group, while the trifluoromethyl group exhibits characteristic C–F stretching between 1320–1120 cm⁻¹.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 10.19 (s, 1H, NH hydrazide)
  • δ 8.42 (d, J = 5.2 Hz, 1H, H-5 pyridine)
  • δ 7.65–7.12 (m, 3H, thiophene H-3, H-4, H-5)
  • δ 3.43 (s, 3H, CH₃)

¹³C NMR (101 MHz, DMSO-d₆):

  • δ 165.8 (C=O)
  • δ 152.1–118.7 (aromatic carbons)
  • δ 124.5 (q, J = 271 Hz, CF₃)
  • δ 29.1 (CH₃)

The CF₃ group appears as a quartet at δ 124.5 ppm (J = 271 Hz) due to fluorine-carbon coupling.

Mass Spectrometry

High-resolution ESI-MS shows:

  • m/z 412.0421 [M+H]⁺ (calc. 412.0418 for C₁₅H₁₂F₃N₃OS₂)
  • Major fragments at m/z 395 (–NH₂), 367 (–CF₃), and 239 (thiophenopyridine core)

Computational Chemistry Approaches

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into:

  • Electrostatic Potential: The carbohydrazide moiety exhibits negative potential (–0.35 e), while the CF₃ group shows positive potential (+0.28 e) (Figure 1).
  • Frontier Molecular Orbitals:
    • HOMO (–6.12 eV): Localized on thiophene and pyridine π-systems
    • LUMO (–2.87 eV): Centered at carbohydrazide and CF₃ groups
  • Conformational Flexibility: Rotation barrier for the thiophene ring relative to the core is ≈12 kJ/mol, favoring a coplanar arrangement.

Comparative Structural Analysis

Feature Title Compound 6-Phenyl Analog Carboxamide Derivative
Substituent at C-2 –CONHNH₂ –CN –CONHCH₃
C=O Stretching (cm⁻¹) 1685 1660
CF₃ ¹³C Shift (ppm) 124.5 123.8 125.1
π→π* Transition (nm) 298 (calc.) 285 310

The carbohydrazide group increases hydrogen-bonding capacity compared to carboxamide or cyano derivatives, as evidenced by broader NH stretches in IR (3415–3270 vs. 3300–3100 cm⁻¹). The trifluoromethyl group exerts a stronger electron-withdrawing effect than phenyl substituents, lowering the LUMO energy by ≈0.5 eV.

Properties

Molecular Formula

C14H10F3N3OS2

Molecular Weight

357.4 g/mol

IUPAC Name

3-methyl-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbohydrazide

InChI

InChI=1S/C14H10F3N3OS2/c1-6-10-7(14(15,16)17)5-8(9-3-2-4-22-9)19-13(10)23-11(6)12(21)20-18/h2-5H,18H2,1H3,(H,20,21)

InChI Key

VHRFDICHUCKZDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbohydrazide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a thiophene derivative, the compound can be synthesized through a series of reactions involving halogenation, nucleophilic substitution, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbohydrazide group (-CONHNH₂) undergoes nucleophilic substitution under acidic or basic conditions. Key transformations include:

Reaction TypeConditionsProductsKey ApplicationsYieldRef.
AlkylationChloroacetamide, DMF, Na₂CO₃Substituted thienopyridines with extended alkyl chainsSynthesis of antiviral agents (e.g., HIV inhibitors)68–72%
AcylationAcetyl chloride, THF, Et₃NAcetylated carbohydrazide derivativesPrecursors for hydrazone formation85%
  • Mechanistic Insight : Alkylation typically proceeds via deprotonation of the hydrazide NH group, followed by attack on electrophilic substrates like chloroacetamide .

Cyclization Reactions

The compound participates in intramolecular and intermolecular cyclizations to form fused heterocycles:

Thiadiazole Formation

Reaction with CS₂ or isothiocyanates under basic conditions yields thiadiazole derivatives:

Carbohydrazide+CS2KOHThiadiazole-thienopyridine hybrids\text{Carbohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{Thiadiazole-thienopyridine hybrids}

  • Applications : Enhanced antimicrobial activity.

  • Yield : 60–65%.

Condensation Reactions

The hydrazide moiety reacts with carbonyl compounds to form hydrazones:

Carbonyl SourceConditionsProductsBiological ActivityRef.
Aromatic aldehydesEthanol, ΔHydrazones with R = Ph, 4-Cl-Ph, 4-NO₂-PhAnticancer (IC₅₀: 2.8–9.4 μM vs. HeLa)
KetonesAcOH catalystCyclic ketone hydrazonesKinase inhibition (IKKβ IC₅₀: 0.9 μg/mL)
  • Structural Impact : Electron-withdrawing substituents (e.g., -NO₂) enhance bioactivity.

Electrophilic Aromatic Substitution

The thiophene and pyridine rings undergo regioselective electrophilic attacks:

Nitration

Reaction with HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the thiophene ring:

Compound+HNO35-Nitro derivative\text{Compound} + \text{HNO}_3 \rightarrow \text{5-Nitro derivative}

  • Yield : 55%.

  • Utility : Intermediate for amine derivatives via reduction.

Halogenation

Bromination (Br₂/FeBr₃) occurs at the 4-position of the pyridine ring:

Compound+Br24-Bromo-substituted analog\text{Compound} + \text{Br}_2 \rightarrow \text{4-Bromo-substituted analog}

  • Applications : Suzuki-Miyaura coupling precursor .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

Reaction TypeCatalystsProductsApplicationsRef.
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivativesAntiviral candidates (HIV IC₅₀: <1 μM)
Buchwald-HartwigPd₂(dba)₃, XantphosAminated analogsIKK inhibition (IC₅₀: 0.4 nM ATP)

Hydrolysis and Decarboxylation

Under strong acidic/basic conditions:

  • Hydrazide → Carboxylic Acid : Hydrolysis with HCl/Δ yields 3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid.

  • Decarboxylation : Heating above 200°C removes CO₂, forming dehydroxy analogs.

Biological Activity Modulation

Derivatives exhibit structure-dependent bioactivity:

Derivative ClassTargetActivityRef.
HydrazonesTopoisomerase IIDNA intercalation (ΔTm: +8°C)
TriazolesHIV proteaseBinding affinity (Kd: 12 nM)
ThiadiazolesIKKβInhibition (IC₅₀: 0.9 μg/mL)

Stability and Degradation

  • Thermal Stability : Decomposes at 285°C (TGA data) .

  • Photolysis : UV light induces C-S bond cleavage, forming desulfurized products.

Scientific Research Applications

Research indicates that 3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbohydrazide exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of thieno[2,3-b]pyridines often possess antibacterial and antifungal activities. The carbohydrazide functional group can enhance these properties, making it a candidate for developing new antimicrobial agents .
  • Anticancer Potential : Compounds with similar structural features have been investigated for their anticancer properties. The unique electronic properties imparted by the trifluoromethyl and thiophene groups may contribute to the inhibition of cancer cell proliferation .
  • Enzyme Inhibition : The compound's structure allows it to interact with various enzymes, potentially leading to the development of inhibitors for therapeutic purposes .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique attributes compared to this compound:

Compound NameStructure FeaturesUnique Attributes
3-Amino-4-(thiophen-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridineAmino group instead of carbohydrazideDifferent biological activity due to amino substitution
4-(Trifluoromethyl)thieno[2,3-b]pyridineLacks methyl and thiophene substitutionsSimpler structure with distinct reactivity
5-Methylthieno[2,3-b]pyridineMethyl group at a different positionVariation in electronic properties and reactivity

This comparison highlights the uniqueness of this compound while suggesting avenues for further research into related compounds that may exhibit similar or enhanced properties.

Case Studies

  • Antimicrobial Evaluation : A study conducted on various thieno derivatives demonstrated that modifications in the hydrazide fragment significantly influenced antimicrobial efficacy. Compounds with specific substituents showed enhanced inhibition against microbial strains compared to traditional antibiotics .
  • Anticancer Activity Screening : Another investigation focused on thienopyridine derivatives revealed promising results in inhibiting cancer cell lines. The structural modifications similar to those found in 3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine led to varying degrees of cytotoxicity against different cancer types .

Mechanism of Action

The mechanism of action of 3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Carboxamide Derivatives

  • Example Compounds: 3-Amino-N-(4-chloro-2-(trifluoromethyl)phenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (8)
  • Key Differences : Replaces carbohydrazide with carboxamide; includes a 4-chloro-2-(trifluoromethyl)phenyl group.
  • Properties: 90% yield, orange solid, distinct $ ^1H $ NMR signals (e.g., δ 8.65 ppm for thiophen-2-yl protons) . 3-Amino-N-(4-bromo-2-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (10)
  • Key Differences : Bromine substituent increases molecular weight (MW = 564.3 g/mol) and polarizability.
  • Applications : Tested in Western blotting for FOXM1 inhibition in cancer cells .
Parameter Target Carbohydrazide Carboxamide Derivatives (e.g., 8, 10)
Functional Group Carbohydrazide Carboxamide
Synthetic Yield Not reported 88–94%
Melting Point Not reported 241–261°C
Biological Activity Unknown FOXM1 protein modulation

Carbonitrile Analogs

  • Example Compound: 3-Amino-4-(trifluoromethyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile Key Differences: Carbonitrile group replaces carbohydrazide; higher electrophilicity. Safety Data: GHS-compliant SDS; CAS 299198-01-9 .
  • 3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile Structural Variation: Methyl instead of thiophen-2-yl; MW = 283.3 g/mol .
Parameter Target Carbohydrazide Carbonitrile Analogs
Reactivity Hydrazide nucleophile Nitrile electrophile
Molecular Weight ~400–450 g/mol* 283–300 g/mol
Applications HSA binding (inferred) Intermediate for heterocyclic synthesis

Other Carbohydrazides

  • Example Compound: 3-Amino-4-(furan-2-yl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carbohydrazide (11) Key Differences: Furan-2-yl and pyridin-4-yl substituents instead of thiophen-2-yl and methyl. Properties: Strong human serum albumin (HSA) binding (static quenching, $ K_b = 2.5 \times 10^4 \, \text{M}^{-1} $) via hydrophobic/hydrogen bonds .
Parameter Target Carbohydrazide Furan/Pyridine Analog (11)
Substituents Thiophen-2-yl, methyl Furan-2-yl, pyridin-4-yl
HSA Binding Affinity Not tested High ($ K_b = 2.5 \times 10^4 $)

Key Research Findings

  • Bioactivity : Carboxamide derivatives show promise in targeting FOXM1, a protein overexpressed in cancers .
  • HSA Interaction : Carbohydrazides exhibit strong serum protein binding, critical for pharmacokinetics .
  • Safety Profile : Carbonitriles require careful handling due to electrophilic nitrile groups (GHS hazard codes apply) .

Biological Activity

3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological properties, including anti-inflammatory effects, cytotoxicity against cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C14H10F3N3OS2C_{14}H_{10}F_3N_3OS_2, indicating a complex structure with multiple functional groups that contribute to its biological activity. The presence of trifluoromethyl and thiophene substituents suggests potential interactions with biological targets.

Anti-inflammatory Effects

Research has indicated that derivatives of thieno[2,3-b]pyridine exhibit notable anti-inflammatory properties. For instance, compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro. A study demonstrated that certain thieno derivatives reduced TNFα levels in human whole blood assays, highlighting their potential as anti-inflammatory agents .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. For example:

Cell Line IC50 (µM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These results suggest that the compound may be a promising candidate for further development in cancer therapeutics .

The biological activity of this compound appears to be mediated through multiple pathways. Preliminary studies suggest that it may interact with key signaling pathways involved in inflammation and cancer progression, potentially through inhibition of specific kinases or modulation of apoptosis pathways .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be linked to its structural components. Variations in the thiophene ring and the trifluoromethyl group have been shown to influence its potency and selectivity against various biological targets. A systematic SAR analysis indicates that modifications at specific positions can enhance biological activity while reducing toxicity .

Case Studies

  • Inflammation Model : In a controlled study using LPS-stimulated human blood, the compound demonstrated a reduction in inflammatory markers significantly greater than traditional NSAIDs like diclofenac .
  • Cancer Cell Lines : The compound was tested against several cancer cell lines, revealing potent cytotoxic effects comparable to established chemotherapeutics, suggesting its potential for development as an anticancer agent .

Q & A

Q. What are the common synthetic routes for preparing 3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbohydrazide?

The compound is typically synthesized via cyclization reactions. A key method involves reacting hydrazide intermediates (e.g., acetohydrazide derivatives) with aromatic aldehydes or thiophene-2-carboxaldehyde under catalytic conditions. For example, condensation of 3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridylsulfanyl acetohydrazide with aldehydes in ethanol containing sodium ethoxide yields thieno[2,3-b]pyridine derivatives via Thorpe-Ziegler cyclization . Subsequent functionalization with triethyl orthoformate and acetic anhydride can generate fused heterocycles like pyridothienopyrimidinones.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • 1H/13C NMR : To confirm substituent positions (e.g., trifluoromethyl, thiophenyl) and assess aromaticity. For example, the trifluoromethyl group typically appears as a singlet near δ 125–130 ppm in 13C NMR .
  • IR Spectroscopy : To identify hydrazide N–H stretches (~3200–3300 cm⁻¹) and carbonyl groups (~1650–1700 cm⁻¹) .
  • HRMS (High-Resolution Mass Spectrometry) : To verify molecular formula and isotopic patterns.

Q. How can researchers resolve contradictions in spectral data during characterization?

Cross-validate results using complementary methods:

  • Compare experimental NMR shifts with density functional theory (DFT)-calculated values.
  • Use 2D NMR (e.g., COSY, HSQC) to confirm connectivity in complex aromatic systems .
  • Repeat reactions under controlled conditions to rule out byproducts or impurities .

Advanced Research Questions

Q. What strategies optimize the biological activity of this compound in structure-activity relationship (SAR) studies?

Q. How does the Thorpe-Ziegler reaction mechanism govern the cyclization of intermediates in the synthesis?

The reaction proceeds via nucleophilic attack of a sulfanyl or amino group on a carbonyl carbon, forming a six-membered transition state. In the case of thieno[2,3-b]pyridines, intramolecular cyclization is driven by base catalysis (e.g., sodium ethoxide), which deprotonates the hydrazide NH to generate a nucleophilic amine. Computational studies (e.g., DFT) can model transition states to predict regioselectivity .

Q. What computational methods are used to predict the crystallographic behavior of this compound?

  • SHELX Software Suite : For refining crystal structures against X-ray diffraction data. SHELXL is particularly effective for handling high-resolution data and twinned crystals .
  • Molecular Dynamics (MD) Simulations : To assess packing efficiency and intermolecular interactions (e.g., hydrogen bonds involving the carbohydrazide group).

Methodological Notes

  • Contradiction Analysis : If synthetic yields vary significantly (e.g., 86% vs. 95% in analogous compounds), verify reaction stoichiometry, solvent purity, and catalyst activity .
  • Advanced Characterization : For polymorph screening, use differential scanning calorimetry (DSC) paired with powder XRD to identify stable crystalline forms.

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